2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile
Description
2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile is a nitrile-containing aromatic compound characterized by a benzyloxy group attached to the ortho position of a phenyl ring and a branched methylpropanenitrile moiety. This compound is likely utilized in pharmaceutical or materials science research, given the prevalence of nitriles and benzyloxy motifs in bioactive molecules and polymers.
Properties
CAS No. |
870552-27-5 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-methyl-2-(2-phenylmethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C17H17NO/c1-17(2,13-18)15-10-6-7-11-16(15)19-12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
InChI Key |
DWHSATLRMKWCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route via Alkylation of Nitrile Precursors
A well-documented method involves the alkylation of a nitrile precursor under basic conditions with bromomethane gas in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Specifically, a commercially available nitrile intermediate is dissolved in DMSO, and a 50% aqueous sodium hydroxide solution is added. Simultaneously, bromomethane gas is bubbled through the mixture while maintaining the temperature below 50°C by ice cooling. After completion, the reaction mixture is quenched with ice-water, extracted with diethyl ether, washed, dried, and concentrated to yield the title compound as a light yellow crystalline solid with high yield (~98%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitrile precursor + DMSO + 50% NaOH | Bromomethane gas bubbled, temp ≤ 50°C | Alkylation at nitrile carbon |
| Workup | Ice-water quench, Et2O extraction, washing, drying | Isolation of 2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile (98% yield) |
This method benefits from straightforward operational procedures and high conversion efficiency, making it suitable for preparative-scale synthesis.
Alternative Synthetic Strategy: Transnitrilation and Anion-Relay Approach
Recent advances have introduced a transnitrilation and anion-relay strategy for the construction of nitrile-bearing quaternary centers, avoiding the use of toxic cyanide salts. In this approach, 2-methyl-2-phenylpropanenitrile acts as a non-toxic electrophilic cyanide source. The process involves the addition of an organolithium reagent (e.g., sec-butyllithium) to the electrophilic nitrile source in tetrahydrofuran (THF) at room temperature, forming a lithium imine intermediate. Subsequent fragmentation and anion-relay steps generate the nitrile product bearing the quaternary center in good yields (up to 85%).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 2-methyl-2-phenylpropanenitrile + s-BuLi | THF, room temperature, 1 hour | Formation of lithium imine intermediate |
| Fragmentation and anion-relay | Continued stirring | Generation of nitrile-bearing quaternary center |
| Optional alkylation | Benzyl bromide addition | Functionalized nitrile derivatives |
This one-pot methodology is advantageous for its operational simplicity, avoidance of hazardous cyanide salts, and applicability to diverse substrates, including aromatic systems with benzyloxy substituents.
Reduction and Functional Group Transformations of Nitrile Intermediates
Following nitrile formation, further functionalization is possible. For example, reduction of the nitrile to the corresponding aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) in anhydrous tetrahydrofuran at low temperatures (15–18°C). The reaction is quenched with cold dilute sulfuric acid, and the aldehyde is isolated in high yield (~98%). Subsequent reduction of the aldehyde with sodium borohydride in THF quantitatively affords the corresponding alcohol derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitrile + DIBAL-H | THF, 15–18°C, 2 hours | Formation of aldehyde intermediate |
| Workup | Acidic quench, extraction | Isolation of aldehyde (~98% yield) |
| Aldehyde + NaBH4 | THF, room temperature | Reduction to alcohol derivative quantitatively |
These transformations demonstrate the synthetic versatility of the nitrile intermediate for downstream functionalization.
Analysis of Preparation Methods
Reaction Conditions and Yields
| Method | Solvent | Temperature | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation with bromomethane | DMSO | ≤ 50°C | 50% NaOH, bromomethane gas | 98 | Requires gas bubbling, careful temp control |
| Transnitrilation and anion-relay | THF | Room temp | s-BuLi, 2-methyl-2-phenylpropanenitrile | 85 | Avoids toxic cyanide salts, one-pot |
| Reduction to aldehyde | THF | 15–18°C | DIBAL-H | 98 | Sensitive to moisture, low temp required |
| Reduction to alcohol | THF | RT | NaBH4 | Quantitative | Mild conditions |
Advantages and Limitations
- Alkylation Method: High yield and straightforward but involves handling bromomethane gas and strong base, requiring careful control.
- Transnitrilation Strategy: Safer cyanide source, operationally simple, and amenable to diverse substrates but may require optimization for specific substituents.
- Reduction Steps: Provide access to aldehyde and alcohol derivatives, expanding synthetic utility; however, require anhydrous and controlled temperature conditions.
Purification Techniques
Purification typically involves extraction with organic solvents (e.g., diethyl ether), washing with water and brine, drying over anhydrous agents, and concentration under reduced pressure. Crystallization at low temperatures (e.g., dry-ice acetone bath) is employed to obtain pure crystalline solids. For removal of impurities, column chromatography using silica gel with hexane/ethyl acetate gradients is effective.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation of nitrile | Nitrile precursor, NaOH, bromomethane | DMSO, ≤ 50°C | 98% | Gas bubbling, base-mediated |
| Transnitrilation | 2-methyl-2-phenylpropanenitrile, s-BuLi | THF, RT | 85% | One-pot, cyanide-free |
| Reduction to aldehyde | DIBAL-H | THF, 15–18°C | 98% | Requires low temp |
| Reduction to alcohol | NaBH4 | THF, RT | Quantitative | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile and its derivatives have applications in chemistry, biology, medicine, and industry, serving as building blocks for synthesizing complex organic molecules, and are investigated for their potential biological activity and therapeutic properties.
Scientific Research Applications
- Chemistry 2-(3-(Benzyloxy)phenyl)-2-methylpropanenitrile is used as an intermediate in the synthesis of complex organic molecules. The preparation of nitrile-containing building blocks is of interest due to their utility as synthetic materials .
- Biology It is investigated for potential biological activity, including its role as a ligand in receptor studies. Research suggests 2-(4-(Benzyloxy)phenyl)-2-methylpropanenitrile may have biological activities, particularly as an antimicrobial and anticancer agent. The nitrile group can interact with biological targets, potentially influencing cellular pathways, while the benzyloxy group may enhance the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins.
- Medicine It is explored for potential therapeutic properties, especially in developing new pharmaceuticals.
- Industry It is utilized in the production of specialty chemicals and materials.
Reactions
- Oxidation Benzyloxybenzaldehyde or benzyloxybenzoic acid can be formed through oxidation. The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
- Reduction 2-(3-(Benzyloxy)phenyl)-2-methylpropanamine can be formed through reduction. The nitrile group can be reduced to form amines using reagents like lithium aluminum hydride (LiAlH4).
- Substitution Various substituted derivatives can be produced depending on the electrophile used. The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Nitration can be achieved with nitric acid (HNO3) and sulfuric acid (H2SO4), and halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, the nitrile group can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to proteins and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile and related compounds:
Note: The target compound is inferred based on structural analogs; exact data may require experimental validation.
Key Findings from Comparative Analysis:
Substituent Position Effects :
- The ortho-substituted benzyloxy group in the target compound introduces steric hindrance compared to the para-substituted analog (CAS 167762-83-6) . This may reduce solubility in polar solvents but enhance rigidity in molecular frameworks.
- Ortho substitution often lowers thermal stability due to increased steric strain, as observed in benzyloxy-containing polymers .
Functional Group Variations: Replacing benzyloxy with benzoyl (CAS 127667-32-7) introduces an electron-withdrawing ketone, which could alter electronic properties (e.g., reduced nucleophilicity of the aromatic ring).
Synthetic Utility :
- Nitriles in all listed compounds enable further derivatization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles). However, steric hindrance in ortho-substituted derivatives may slow reaction kinetics .
- The isopropyloxy methyl group in CAS 1000931-90-7 offers a less bulky alternative for ether-linked modifications compared to benzyloxy.
Purity and Availability: Most analogs (e.g., CAS 167762-83-6) are available at ≥95% purity, suggesting reliable synthetic protocols for benzyloxy-nitrile derivatives .
Research Implications and Gaps
- Ortho vs. Para Substitution : Further studies are needed to quantify the electronic and steric effects of benzyloxy positioning on reactivity and biological activity.
- Terpene-like Derivatives : The tert-butyl analog (CAS 134807-28-6) warrants exploration in drug design for enhanced pharmacokinetics.
- Synthetic Optimization : Comparative kinetic studies on nitrile derivatization in ortho- and para-substituted systems could refine synthetic routes.
Biological Activity
2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile, also known by its CAS number 870552-27-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C16H17NO
- Molecular Weight : 253.31 g/mol
- IUPAC Name : 2-(2-(benzyloxy)phenyl)-2-methylpropanenitrile
The biological activity of 2-(2-(benzyloxy)phenyl)-2-methylpropanenitrile is primarily attributed to its interaction with various molecular targets within biological systems. It may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular functions.
- Receptor Modulation : It may act on certain receptors, influencing signaling pathways that regulate physiological responses.
Biological Activities
Research has indicated several notable biological activities associated with this compound:
- Anticancer Properties : Studies have suggested that 2-(2-(benzyloxy)phenyl)-2-methylpropanenitrile possesses anticancer properties, potentially through apoptosis induction in cancer cells.
- Neuroprotective Effects : Preliminary findings indicate that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
- Anti-inflammatory Activity : There is evidence supporting its role in reducing inflammation, which could be beneficial for conditions like arthritis.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that the compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating a strong potential for further development.
-
Neuroprotective Effects :
- In vitro experiments showed that 2-(2-(benzyloxy)phenyl)-2-methylpropanenitrile protected neuronal cells from oxidative stress-induced apoptosis. This was attributed to its ability to modulate antioxidant enzyme activity.
-
Anti-inflammatory Activity :
- Research highlighted the compound's ability to downregulate pro-inflammatory cytokines in macrophage models, suggesting its potential as an anti-inflammatory agent.
Data Table: Biological Activities Summary
Q & A
Q. What controls are essential in biological assays testing this compound’s neuroactivity?
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Systematically vary substituents:
- Benzyloxy Position : Synthesize 3- and 4-benzyloxy isomers to assess positional effects.
- Nitrile Replacement : Substitute nitrile with carboxylic acid or amide to probe electronic contributions.
- Methyl Group : Replace with ethyl or hydrogen to study steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
